molecular formula C11H20N2O2 B8220325 tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate

tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate

Cat. No.: B8220325
M. Wt: 212.29 g/mol
InChI Key: LKJGBDFOUJLYHT-QMMMGPOBSA-N
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Description

tert-Butyl (S)-(2-azaspiro[33]heptan-5-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate typically involves the reaction of a spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a carbamate intermediate, which is then isolated and purified. Common bases used in this reaction include triethylamine (Et3N) and sodium bicarbonate (NaHCO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate is used as a protecting group for amines during multi-step organic synthesis. Its stability under various reaction conditions makes it a valuable tool for chemists.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism and toxicity of carbamate-based drugs.

Medicine

In medicine, carbamates are known for their use in pharmaceuticals, particularly as enzyme inhibitors tert-Butyl (S)-(2-azaspiro[3

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-protected amines
  • tert-Butyl-N-methylcarbamate

Uniqueness

tert-Butyl (S)-(2-azaspiro[33]heptan-5-yl)carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJGBDFOUJLYHT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC12CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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